Benzylthioacetic acid

Description

Significance and Research Context

The significance of benzylthioacetic acid in academic research primarily stems from its role as a building block, or tecton, in the field of crystal engineering and supramolecular chemistry. mdpi.compreprints.org Its distinct functional groups allow it to form a variety of non-covalent interactions, such as hydrogen bonds and other weaker contacts, which are crucial for the self-assembly of molecules into well-defined, crystalline structures. researchgate.net Researchers utilize BTAA to construct novel supramolecular organic frameworks (SOFs) by co-crystallizing it with other organic molecules, particularly nitrogen-containing compounds like aminopyrimidines and proline. mdpi.comresearchgate.netnih.gov These studies aim to understand the principles of molecular recognition and to create new materials with specific physicochemical properties. nih.gov

Beyond crystal engineering, this compound serves as a model substrate in studies of reaction kinetics and mechanisms. Specifically, its electron transfer (ET) reactions have been investigated to understand fundamental redox processes. akjournals.com For instance, the oxidation of BTAA has been studied to elucidate the role of single electron transfer steps, with the Marcus theory being successfully applied to model the reaction kinetics. akjournals.com Furthermore, BTAA is a precursor in the synthesis of more complex molecules, including derivatives with potential antifungal activity and substituted styryl benzylsulfones investigated for the treatment of proliferative disorders.

Historical Overview of Research

Early research on this compound focused on its fundamental synthesis, with common methods involving the reaction of a benzyl (B1604629) halide with thioglycolic acid. researchgate.net This S-alkylation reaction remains a foundational method for its preparation. researchgate.net

In recent decades, the focus of research has shifted towards its application in materials science and physical organic chemistry. A notable area of investigation emerged in the 2010s, with studies exploring the kinetics of its oxidation. A 2012 study, for example, detailed the electron transfer reaction between this compound and a tris(1,10-phenanthroline)iron(III) complex, successfully applying Marcus theory to support a single electron transfer mechanism. akjournals.com

The mid-2010s saw a surge in interest in its solid-state properties. A 2016 paper provided a detailed synthesis and characterization of a new organic single crystal of BTAA, analyzing its structure and spectroscopic properties. researchgate.net This foundational work paved the way for more complex studies in supramolecular chemistry. Research published in 2022 and 2023 demonstrates the current trend of using BTAA to build multi-component crystalline phases. mdpi.comnih.gov These studies explore the co-crystallization of BTAA with various organic bases, such as proline, isonicotinamide (B137802), and different aminopyrimidines, to form diverse structures like true co-crystals, zwitterionic co-crystals, and salts. mdpi.comnih.gov This contemporary research highlights the compound's utility in creating and understanding complex, non-covalently bonded molecular architectures. mdpi.compreprints.orgnih.gov

Chemical Structure and Functional Group Significance (carboxylic acid and thiol functionalities)

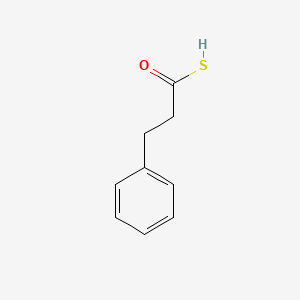

The chemical structure of this compound is central to its utility in academic research. It consists of an acetic acid moiety where one of the alpha-hydrogens is replaced by a benzylthio group (-S-CH₂-Ph). The key functional groups are the carboxylic acid (-COOH) and the thioether (or organic sulfide (B99878), -S-) linkage, complemented by the aryl ring of the benzyl group. researchgate.net

The carboxylic acid group is the most significant site for strong intermolecular interactions. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov This dual capability makes it highly effective in forming robust and predictable hydrogen-bonding patterns, such as the common acid-dimer synthon or heterodimers with other functional groups, which is a cornerstone of crystal engineering. mdpi.comnih.gov

The thioether functionality and the benzyl group also play crucial roles. While the thioether is a weaker hydrogen bond acceptor compared to the carboxylic oxygen, it participates in other non-covalent interactions, including C-H···S contacts. nih.gov The aryl unit contributes to the molecule's structural framework and can engage in weak C-H···π and π-π stacking interactions. researchgate.net The combination of the strong hydrogen-bonding carboxylic acid group with the weaker, yet structurally significant, interactions provided by the sulfide and aryl moieties makes this compound an excellent and versatile component for creating complex three-dimensional supramolecular assemblies. researchgate.netnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H10OS |

|---|---|

Molecular Weight |

166.24 g/mol |

IUPAC Name |

3-phenylpropanethioic S-acid |

InChI |

InChI=1S/C9H10OS/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) |

InChI Key |

JZLMLFCJWFMZMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)S |

Origin of Product |

United States |

Synthetic Methodologies of Benzylthioacetic Acid

Classical Synthetic Routes

The synthesis of benzylthioacetic acid is typically achieved through the S-alkylation of a thioglycolic acid derivative with a benzylating agent. The two most established methods are the reaction of sodium thioglycollate with benzyl (B1604629) chloride and the in-situ formation of the thioglycolate salt using thioglycolic acid and a base in the presence of benzyl chloride.

Reaction of Sodium Thioglycollate with Benzyl Chloride

This method represents a straightforward nucleophilic substitution reaction. Sodium thioglycollate, the salt of thioglycolic acid, acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. The reaction displaces the chloride ion to form the carbon-sulfur bond, yielding this compound.

The reaction is typically carried out in a polar solvent to facilitate the dissolution of the sodium thioglycollate salt and to promote the SN2 reaction mechanism. The choice of solvent can influence the reaction rate and yield. The general reaction scheme is as follows:

HSCH₂COONa + C₆H₅CH₂Cl → C₆H₅CH₂SCH₂COOH + NaCl

| Reactant | Role | Key Considerations |

| Sodium Thioglycollate | Nucleophile | Purity of the salt can affect the final product. |

| Benzyl Chloride | Electrophile | A lachrymator; should be handled with care in a fume hood. |

| Solvent (e.g., Ethanol, Water) | Medium | Choice of solvent can impact reaction rate and yield. |

Reaction of Thioglycolic Acid and Benzyl Chloride in the Presence of Base

This approach is an alternative to using pre-formed sodium thioglycollate. In this one-pot synthesis, thioglycolic acid is reacted with a base, such as sodium hydroxide (B78521) or sodium ethoxide, to generate the thioglycolate anion in situ. This is immediately followed by the addition of benzyl chloride, which is then attacked by the newly formed nucleophile.

The use of a base is crucial to deprotonate the thiol group of thioglycolic acid, making it a much more potent nucleophile. The strength and type of base, along with the reaction temperature and solvent, are key parameters that can be adjusted to control the reaction.

HSCH₂COOH + Base + C₆H₅CH₂Cl → C₆H₅CH₂SCH₂COOH + Base·HCl

| Reactant | Role | Key Considerations |

| Thioglycolic Acid | Nucleophile Precursor | A pungent odor; requires good ventilation. |

| Base (e.g., NaOH, NaOEt) | Deprotonating Agent | The choice of base can influence reaction kinetics. |

| Benzyl Chloride | Electrophile | Should be added after the base has reacted with thioglycolic acid. |

Yield Optimization and Purity Considerations

Optimizing the yield and ensuring the purity of this compound are critical aspects of its synthesis. Several factors can be manipulated to achieve a higher yield of a purer product.

Yield Optimization:

The yield of this compound can be influenced by several reaction parameters. Controlling the stoichiometry of the reactants is important; a slight excess of the thioglycolate nucleophile can help to ensure complete consumption of the benzyl chloride. Reaction temperature also plays a significant role, with higher temperatures generally leading to faster reaction rates. However, excessively high temperatures can promote the formation of side products. The choice of solvent is also critical, with polar aprotic solvents often favoring SN2 reactions and leading to higher yields.

| Parameter | Effect on Yield |

| Stoichiometry | A slight excess of the nucleophile can drive the reaction to completion. |

| Temperature | Higher temperatures increase reaction rate but may also increase side reactions. |

| Solvent | Polar aprotic solvents can enhance the rate of SN2 reactions. |

| Base | The strength of the base can affect the concentration of the nucleophile. |

Purity Considerations:

The primary impurity in the synthesis of this compound is often unreacted starting materials. Additionally, side reactions such as the formation of dibenzyl sulfide (B99878) or dibenzyl ether can occur, particularly if the reaction conditions are not carefully controlled.

Purification of the final product is typically achieved through recrystallization. The choice of solvent for recrystallization is critical; an ideal solvent will dissolve the this compound at elevated temperatures but have low solubility at cooler temperatures, allowing for the crystallization of the pure product upon cooling. Common solvents used for the recrystallization of this compound include hexane (B92381) and carbon tetrachloride. The purity of the recrystallized product can be assessed by its melting point and through spectroscopic techniques such as NMR and IR spectroscopy.

Chemical Reactivity and Transformations of Benzylthioacetic Acid

Oxidation Reactions

The sulfur atom in benzylthioacetic acid is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. The choice of oxidizing agent and reaction conditions determines the final oxidation state of the sulfur.

Formation of Benzylsulfonyl Acetic Acid via Hydrogen Peroxide Oxidation

The thioether linkage in this compound can be oxidized to a sulfone. Hydrogen peroxide (H2O2) is a common and environmentally friendly oxidant for this transformation. mdpi.com The reaction typically proceeds in the presence of an acid catalyst, such as acetic acid, which can form peracetic acid in situ, a stronger oxidizing agent. researchgate.netgoogle.com

The process involves a two-step oxidation. The initial oxidation of the sulfide (B99878) yields the corresponding sulfoxide (B87167). Further oxidation of the sulfoxide produces the sulfone, benzylsulfonyl acetic acid. researchgate.net The use of catalysts can enhance the efficiency and selectivity of this reaction. For instance, various transition metal complexes and heterogeneous catalysts have been employed to facilitate the oxidation of sulfides to sulfones using H2O2 under mild conditions. researchgate.netgrowingscience.com

Table 1: Oxidation of Sulfides to Sulfones using Hydrogen Peroxide

| Substrate | Oxidant/Catalyst | Product | Key Observation |

|---|---|---|---|

| Thioanisole | H2O2 / Acetic Acid / Amberlyst 15 | Methyl phenyl sulfone | Acetic acid and Amberlyst 15 were essential for complete oxidation to the sulfone. researchgate.net |

| Benzyl (B1604629) Alcohol | H2O2 / Acidic Silica Gel | Benzaldehyde | Demonstrates H2O2 as an effective oxidant for benzylic positions, a related reactivity concept. growingscience.com |

| Various Sulfides | H2O2 / Tetra-(tetraalkylammonium)octamolybdate | Sulfoxides | Shows selective oxidation to the sulfoxide stage is possible with specific catalysts. researchgate.net |

Electron Transfer Reactions with Metal Complexes, e.g., Tris(1,10-Phenanthroline)Iron(III) Perchlorate, yielding Benzylsulfinylacetic Acid

The oxidation of this compound can also be achieved through electron transfer reactions with metal complexes. Strong oxidizing agents, such as tris(1,10-phenanthroline)iron(III), can oxidize thiols and thioethers. chemsociety.org.ng In the case of thioacetic acids, this oxidation can lead to the formation of the corresponding sulfinic acid (sulfoxide) or sulfonic acid (sulfone), depending on the oxidant's strength and stoichiometry. chemsociety.org.ng

The reaction with a one-electron oxidant like an iron(III) complex proceeds via an outer-sphere electron transfer mechanism. chemsociety.org.ngresearchgate.net This process involves the transfer of an electron from the sulfur atom of the thioacetic acid to the metal center, reducing the metal (e.g., Fe(III) to Fe(II)) and generating a sulfur-centered radical cation. This intermediate then reacts further to yield the oxidized product, such as benzylsulfinylacetic acid. The kinetics and mechanism of such reactions have been studied for related thiol-containing acids, demonstrating that electron transfer often occurs readily via the highly nucleophilic sulfur atom. chemsociety.org.ng

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a key site for derivatization, enabling its use as a building block in the synthesis of more complex molecules, particularly thioesters.

Precursor Role in Thioester Synthesis

Carboxylic acids are common precursors for the synthesis of thioesters through esterification with thiols. wikipedia.org This condensation reaction typically requires a dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the formation of the thioester bond. wikipedia.org The carboxylic acid moiety of this compound can react with a thiol (R'-SH) under these conditions to form the corresponding thioester.

Alternative methods for thioester synthesis from carboxylic acids include conversion to a more reactive derivative, such as an acyl chloride or an N-acylbenzotriazole, followed by reaction with a thiol. wikipedia.orgorganic-chemistry.org N-acylbenzotriazoles, prepared from carboxylic acids, have been shown to be mild and effective S-acylating agents for a variety of thiols, producing thioesters in good yields under gentle conditions. organic-chemistry.org

Table 2: General Methods for Thioester Synthesis from Carboxylic Acids

| Carboxylic Acid Derivative | Reagent | Product | Reaction Type |

|---|---|---|---|

| R-COOH | R'-SH, DCC | R-CO-SR' | Condensation wikipedia.org |

| R-COCl | R'-SNa | R-CO-SR' | Nucleophilic Acyl Substitution wikipedia.org |

| N-acylbenzotriazole | R'-SH | R-CO-SR' | S-acylation organic-chemistry.org |

Reactions Involving the Thiol Moiety

While this compound contains a thioether, not a free thiol, the term "thiol moiety" in this context refers to the sulfur-containing part of the molecule. The sulfur atom and its adjacent benzylic position are sites for selective chemical modifications.

Selective Derivatization and Functional Group Manipulation

The benzylic position is activated towards certain reactions. For example, benzylic C-H bonds can undergo oxidation under specific catalytic conditions. mdpi.com Furthermore, the thioether itself can be a target for cleavage or rearrangement reactions, although these are typically less common than oxidation. Selective functionalization often relies on reagents that specifically target the thioether or the carboxylic acid, allowing for stepwise manipulation of the molecule. This selective reactivity is crucial for incorporating the this compound framework into larger, more complex structures.

Derivative Synthesis and Structural Exploration

Synthesis of Substituted Benzylthioacetic Acid Derivatives

The molecular framework of this compound serves as a versatile scaffold for the synthesis of a range of derivatives. Key reactive sites, including the carboxylic acid group, the active methylene (B1212753) protons, and the thioether linkage, allow for targeted modifications. These transformations lead to compounds with diverse structural features and potential applications.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. libretexts.orgwikipedia.org For this reaction to proceed, the methylene group typically needs to be activated by two electron-withdrawing groups. thermofisher.com In the case of this compound, the methylene protons are not sufficiently acidic for direct condensation under standard Knoevenagel conditions due to the presence of only one activating group (the carboxylic acid).

To facilitate this reaction, a two-step synthetic approach can be employed. The initial step involves the oxidation of the thioether in this compound to a sulfone. The resulting benzylsulfonylacetic acid possesses a more activated methylene group, as the sulfone group is strongly electron-withdrawing. This increased acidity allows for deprotonation and subsequent Knoevenagel condensation with an aromatic aldehyde. The condensation product, upon decarboxylation, yields the corresponding styryl benzylsulfone.

Table 1: Proposed Two-Step Synthesis of Styryl Benzylsulfones

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. Oxidation | This compound | Oxidizing agent (e.g., H₂O₂, m-CPBA) | Benzylsulfonylacetic acid |

| 2. Knoevenagel Condensation | Benzylsulfonylacetic acid, Aromatic aldehyde | Weak base (e.g., piperidine, pyridine) | Styryl benzylsulfone |

The reaction of this compound with thiocarbohydrazide provides a direct route to triazole derivatives. This synthesis involves the condensation of the carboxylic acid with the hydrazinic nitrogens of thiocarbohydrazide, followed by intramolecular cyclization and dehydration to form the triazole ring. This fusion reaction typically requires elevated temperatures to drive the reaction to completion. The resulting 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives are a class of heterocyclic compounds with a broad spectrum of chemical and biological interest.

The synthesis of β-lactams from this compound and Schiff's bases can be achieved through the Staudinger cycloaddition. organic-chemistry.orgwikipedia.org This reaction involves the [2+2] cycloaddition of a ketene with an imine (Schiff's base). wikipedia.orgorganicreactions.org In this context, this compound is first converted to a more reactive derivative, typically the acid chloride, by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting benzylthioacetyl chloride is then reacted in situ with a Schiff's base in the presence of a tertiary amine base (e.g., triethylamine). The base facilitates the formation of a ketene from the acid chloride, which then undergoes cycloaddition with the C=N bond of the Schiff's base to yield the β-lactam ring. organicreactions.org The stereochemical outcome of the reaction (cis or trans) is influenced by the substituents on both the ketene and the imine. wikipedia.org

Table 2: General Scheme for β-Lactam Formation

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | This compound | Thionyl chloride | Heat | Benzylthioacetyl chloride |

| 2 | Benzylthioacetyl chloride | Schiff's base (Imine) | Triethylamine, Inert solvent | β-Lactam |

The synthesis of derivatives of 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid has been explored in the context of developing selective CRTh2 receptor antagonists. nih.gov The synthetic route generally involves the initial preparation of a substituted 2-mercaptobenzimidazole, which is then S-alkylated with a benzyl (B1604629) halide. Subsequent N-alkylation of the benzimidazole ring with an acetate derivative, such as ethyl bromoacetate, followed by hydrolysis of the ester, yields the final acetic acid derivative. scielo.brnih.gov This modular approach allows for the introduction of a variety of substituents on the benzyl ring and the benzimidazole core, enabling the exploration of structure-activity relationships. nih.gov

Table 3: Synthetic Steps for 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid Derivatives

| Step | Description |

| 1 | Synthesis of substituted 2-mercaptobenzimidazole from the corresponding o-phenylenediamine. |

| 2 | S-alkylation of the 2-mercaptobenzimidazole with a substituted benzyl halide. |

| 3 | N-alkylation of the benzimidazole nitrogen with an ethyl bromoacetate. |

| 4 | Hydrolysis of the ethyl ester to the carboxylic acid. |

Impact of Derivatization on Chemical Reactivity

Derivatization of this compound significantly alters its chemical reactivity. The reactivity of the carboxylic acid functional group is dependent on the electrophilicity of the carbonyl carbon and the nature of the leaving group in nucleophilic acyl substitution reactions.

Converting the carboxylic acid to an acyl chloride dramatically increases its reactivity due to the strong electron-withdrawing inductive effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon. Chlorine is also an excellent leaving group.

The formation of an ester or amide decreases the reactivity compared to the parent carboxylic acid. This is because the lone pair of electrons on the oxygen or nitrogen atom, respectively, can donate electron density to the carbonyl carbon through resonance, thus reducing its electrophilicity.

Modification of the thioether linkage also impacts reactivity. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone increases the acidity of the adjacent methylene protons. This enhanced acidity makes these derivatives more amenable to reactions involving deprotonation at the α-carbon, such as the Knoevenagel condensation. The introduction of the electronegative sulfur atom in the thioether linkage can also increase the acid dissociation constant of the carboxylic acid group. researchgate.net

Conformational Analysis of Derivatives

The biological activity and chemical reactivity of this compound derivatives are influenced by their three-dimensional structure and conformational preferences. Conformational analysis of the parent (benzylthio)acetic acid has revealed key structural features that are likely to be retained in its derivatives. mdpi.com

Supramolecular Chemistry and Crystal Engineering of Benzylthioacetic Acid

Co-crystallization with Amine and Amino Acid Co-formers

The interaction of benzylthioacetic acid (HBTA) with different nitrogen-containing co-formers leads to a variety of crystalline phases, including zwitterionic co-crystals, true co-crystals, and salts. These outcomes are dictated by the specific molecular recognition between the constituent molecules. nih.gov

The enantiomeric adducts with L- and D-proline crystallize in the monoclinic P21 space group, with similar unit cell dimensions. The racemic DL-proline co-crystal, however, crystallizes in the orthorhombic Pna21 space group. nih.gov In all three structures, strong hydrogen bonds between the carboxylic acid group of HBTA and the carboxylate of the proline zwitterion, as well as between the protonated nitrogen of proline and the carboxylate, are the primary interactions driving the assembly. nih.gov

| Compound | Molecular Formula | Crystal System | Space Group | Stoichiometry |

|---|---|---|---|---|

| L-PRO±·HBTA | C14H19NO4S | Monoclinic | P21 | 1:1 |

| D-PRO±·HBTA | C14H19NO4S | Monoclinic | P21 | 1:1 |

| DL-PRO±·HBTA | C14H19NO4S | Orthorhombic | Pna21 | 1:1 |

When co-crystallized with isonicotinamide (B137802) (INA), this compound forms a true co-crystal with a 1:1 stoichiometry (INA·HBTA). mdpi.com This adduct crystallizes in the triclinic P-1 space group. mdpi.com Unlike the proline co-crystals, there is no proton transfer between the components; both the this compound and isonicotinamide molecules remain in their neutral forms. mdpi.com The primary supramolecular synthon is a robust hydrogen bond between the carboxylic acid of HBTA and the pyridine (B92270) nitrogen of isonicotinamide. A secondary hydrogen bond forms between the amide group of INA and the carbonyl oxygen of HBTA. mdpi.com

The reaction of this compound with tryptamine (B22526) (TPA) leads to the formation of a true salt, TPA+·BTA−, with a 1:1 stoichiometry. nih.gov In this case, a proton is transferred from the carboxylic acid of HBTA to the amino group of tryptamine, resulting in the formation of the tryptaminium (B1227954) cation (TPA+) and the benzylthioacetate anion (BTA−). nih.gov The crystal structure is dominated by strong charge-assisted hydrogen bonds between the ammonium (B1175870) and indole (B1671886) N-H groups of the tryptaminium cation and the carboxylate oxygen atoms of the benzylthioacetate anion. nih.govmdpi.com

The co-crystallization of this compound with various aminopyrimidines yields a range of supramolecular organic frameworks (SOFs), demonstrating the versatility of these building blocks in crystal engineering. mdpi.com The resulting structures can be either co-crystals or salts, depending on the specific aminopyrimidine used. mdpi.compreprints.org

2-Aminopyrimidine (B69317) (2-AP): Forms a 1:1 co-crystal, [2-AP·HBTA], which crystallizes in the triclinic P-1 space group. The structure is characterized by a heterodimer formed through O–H···N and N–H···O hydrogen bonds between the carboxylic acid and the pyrimidine (B1678525) ring. mdpi.com

5-Aminopyrimidine (B1217817) (5-AP): Results in a co-crystal with a 1:2 stoichiometry, [0.5(5-AP)·HBTA], crystallizing in the monoclinic I2/a space group. The asymmetric unit contains one HBTA molecule and half a molecule of 5-AP. mdpi.com

2-Amino-4,6-dimethylpyrimidine (2-A-4,6-DMP): This co-former yields a 1:1 co-crystal, [2-A-4,6-DMP·HBTA], in the triclinic P-1 space group. Similar to the 2-AP co-crystal, it features a robust R22(8) heterodimer synthon. mdpi.compreprints.org

2,4,6-Triaminopyrimidine (2,4,6-TAP): In contrast to the other aminopyrimidines, 2,4,6-TAP forms a salt methanol (B129727) solvate with a complex stoichiometry, [2(2,4,6-TAP+)·2(BTA-)·MeOH]. This compound crystallizes in the triclinic P-1 space group and features an extensive network of charge-assisted hydrogen bonds. mdpi.com

| Co-former | Resulting Compound | Crystal System | Space Group | Type |

|---|---|---|---|---|

| 2-Aminopyrimidine | [2-AP·HBTA] | Triclinic | P-1 | Co-crystal |

| 5-Aminopyrimidine | [0.5(5-AP)·HBTA] | Monoclinic | I2/a | Co-crystal |

| 2-Amino-4,6-dimethylpyrimidine | [2-A-4,6-DMP·HBTA] | Triclinic | P-1 | Co-crystal |

| 2,4,6-Triaminopyrimidine | [2(2,4,6-TAP+)·2(BTA-)·MeOH] | Triclinic | P-1 | Salt Solvate |

Elucidation of Non-Covalent Interactions

The crystal structures of this compound co-crystals and salts exhibit a rich variety of hydrogen bonding interactions.

Classical Hydrogen Bonds: These are the strongest and most directional interactions. In the co-crystals and salts studied, prominent classical hydrogen bonds include:

O–H···O: Between the carboxylic acid group of HBTA and the carboxylate of the proline zwitterions. nih.gov

N–H···O: Found extensively in all the described structures, for example, between the protonated amine of proline and the carboxylate, nih.gov the amine of aminopyrimidines and the carboxylic acid, mdpi.com and the protonated amine of tryptamine and the carboxylate. nih.gov In the salt with 2,4,6-triaminopyrimidine, these are charge-assisted Npyrimidinium–H···Ocarboxylate and Namine–H···Ocarboxylate interactions. mdpi.com

O–H···N: A key interaction in the co-crystals with isonicotinamide and aminopyrimidines, linking the carboxylic acid to the basic nitrogen of the heterocyclic ring. mdpi.commdpi.com

N–H···N: Observed in the co-crystals of 2-aminopyrimidine and 2-amino-4,6-dimethylpyrimidine, linking the aminopyrimidine molecules to each other. mdpi.compreprints.org

Non-Classical Hydrogen Bonds: In addition to the strong classical hydrogen bonds, weaker interactions are vital for the stabilization of the three-dimensional crystal structures. These include:

C–H···O: These interactions are observed in the proline co-crystals and the tryptamine salt, where methylene (B1212753) or aromatic C-H groups act as donors to oxygen acceptors. nih.gov

C–H···S: The sulfur atom of the this compound moiety acts as a hydrogen bond acceptor in these weak interactions, which are present in the proline co-crystals and the tryptamine salt. nih.gov

O–H···S: In the salt solvate formed with 2,4,6-triaminopyrimidine, the methanol solvent molecule participates in hydrogen bonding by acting as a donor in an OMeOH–H···S interaction with the sulfur atom of the benzylthioacetate anion. mdpi.com

These intricate networks of both strong and weak hydrogen bonds create robust supramolecular synthons, such as the R22(8) heterodimers seen in the aminopyrimidine co-crystals, which in turn assemble into higher-order one-, two-, or three-dimensional structures. mdpi.compreprints.org

Additional Weak Intermolecular Contacts (π···π stacking, π-cation, π-anion, lone pair-π attractions)

In multi-component crystals involving HBTA and various N-containing co-formers, a range of non-covalent forces are observed. nih.gov These include C–H···O, C–H···S, C–H···N, C–H···C, and C–H···π interactions. nih.govnih.gov For instance, in zwitterionic co-crystals of HBTA with L-proline and D-proline, the three-dimensional structure is stabilized by weak C‒H···O and C‒H···S contacts, where the proline zwitterion acts as the donor and the oxygen or sulfur atoms of HBTA serve as acceptors. nih.gov Additionally, head-to-tail C–H···π interactions between adjacent HBTA molecules further reinforce the assembly. nih.gov

A notable weak interaction observed in HBTA systems is π···π stacking. nih.gov This interaction, which occurs between the π-systems of aromatic rings, is particularly evident in the co-crystal of HBTA with isonicotinamide. nih.govnih.gov These stacking interactions, along with other weak forces, are instrumental in the self-assembly, stabilization, and expansion of the total supramolecular organic frameworks. researchgate.net The interplay of these varied and subtle forces is a key element in the crystal engineering of HBTA-based materials.

Table 1: Examples of Weak Intermolecular Contacts in this compound Co-Crystals

| Co-crystal System | Observed Weak Interactions | Reference |

|---|---|---|

| HBTA with L/D-Proline | C–H···O, C–H···S, C–H···π | nih.gov |

| HBTA with DL-Proline | C–H···π, C–H···O | mdpi.com |

| HBTA with Isonicotinamide | π···π stacking, C–H···π | nih.gov |

| HBTA with Tryptamine | C–H···O, C–H···S, C–H···N, C–H···C, C–H···π | nih.govnih.gov |

| HBTA with Aminopyrimidines | O(MeOH)–H···S, N(amine)–H···O(MeOH) | researchgate.netmdpi.com |

Crystallographic Analysis and Structural Diversity

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the precise three-dimensional structure of crystalline materials. It has been extensively employed to investigate the structural and supramolecular characteristics of novel crystalline phases of this compound, both as a single component and in multi-component systems. researchgate.netmdpi.com Through SC-XRD, detailed information regarding crystal system, space group, unit cell dimensions, and the geometry of intermolecular interactions is obtained. nih.gov

Numerous studies have reported the synthesis and SC-XRD characterization of new supramolecular assemblies of HBTA with various co-formers, including proline compounds, isonicotinamide, tryptamine, and aminopyrimidines. nih.govnih.govresearchgate.netmdpi.com These investigations revealed that HBTA can form different types of multi-component crystalline phases, such as zwitterionic co-crystals, true co-crystals, and salts or salt solvates, depending on the nature of the co-former. nih.govnih.govmdpi.com

For example, the co-crystallization of HBTA with L-proline and D-proline results in enantiomeric adducts that crystallize in the monoclinic P2₁ space group. nih.gov The co-crystal with isonicotinamide crystallizes in the triclinic P-1 space group, with C–O bond lengths in the carboxylic acid group confirming the neutral state of the HBTA molecule. mdpi.com Similarly, co-crystals with aminopyrimidines have been shown to crystallize in various systems, including triclinic P-1 and monoclinic I2/a and P2₁/n space groups, often with different stoichiometries in the asymmetric unit. mdpi.compreprints.org These SC-XRD studies provide unequivocal evidence for the formation of new crystalline phases and offer deep insight into their structural intricacies. nih.gov

Table 2: Selected Crystallographic Data for this compound (HBTA) Co-Crystals

| Co-former | Stoichiometry (HBTA:Co-former) | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| L-Proline | 1:1 | Monoclinic | P2₁ | nih.gov |

| D-Proline | 1:1 | Monoclinic | P2₁ | nih.gov |

| DL-Proline | 1:1 | Orthorhombic | Pna2₁ | mdpi.com |

| Isonicotinamide | 1:1 | Triclinic | P-1 | mdpi.com |

| 2-Aminopyrimidine | 1:1 | Triclinic | P-1 | mdpi.com |

| 5-Aminopyrimidine | 2:1 | Monoclinic | I2/a | mdpi.compreprints.org |

| 2-Amino-4,6-dimethylpyrimidine | 1:1 | Triclinic | P-1 | mdpi.compreprints.org |

| 2,4,6-Triaminopyrimidine | 2:2 (with 1 MeOH) | Triclinic | P-1 | mdpi.compreprints.org |

The structural diversity of this compound extends to its crystal packing, which can be significantly influenced by the molecular conformation and the presence of co-formers. While polymorphism, the ability of a compound to exist in more than one crystal structure, has not been extensively documented for pure HBTA, the phenomenon is evident in its multi-component systems. The inclusion of different co-formers or even different isomers of the same co-former can lead to vastly different spatial arrangements and packing motifs. mdpi.com

The co-crystallization of HBTA demonstrates remarkable structural diversity. For instance, its adducts with L-proline and D-proline form one-dimensional infinite ribbons, whereas the co-crystal with DL-proline assembles into a 2D network. mdpi.com This illustrates how the chirality of the co-former can direct the supramolecular assembly and final crystal packing. The conformation of the this compound molecule itself, particularly the torsion angles of the alkyl sulfanyl (B85325) chain, can also differ between various co-crystals, further contributing to packing diversity. mdpi.compreprints.org For example, the conformation of the HBTA chain in its co-crystal with 5-aminopyrimidine differs from its more planar architecture in the co-crystal with 2-aminopyrimidine. preprints.org

This conformational flexibility and the ability to form different types of intermolecular interactions allow HBTA to create a wide array of crystal packings, from simple chains to complex 3D networks, stabilized by a combination of strong hydrogen bonds and weaker contacts. mdpi.comnih.gov This variability is a central aspect of the crystal packing phenomena observed in HBTA-based systems.

Principles of Crystal Engineering in this compound Systems

Crystal engineering is the rational design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. ul.ie this compound is an exemplary molecule for crystal engineering applications due to its specific chemical structure. mdpi.comresearchgate.net It possesses multiple functional groups capable of forming directional intermolecular interactions: a carboxylic group for strong O–H···O or O–H···N hydrogen bonds, a sulfide (B99878) group and aromatic ring that can act as acceptors in weak interactions, and CH₂ entities that can serve as weak donors. mdpi.comresearchgate.net

The primary principle of crystal engineering applied to HBTA systems involves its use as a versatile building block, or "tecton," in the construction of new supramolecular organic frameworks (SOFs). mdpi.com The strategy relies on co-crystallization with carefully selected molecular partners (co-formers) that have complementary functional groups. ul.ie By choosing co-formers with basic N-heterocyclic moieties, such as aminopyrimidines or isonicotinamide, it is possible to generate robust and predictable supramolecular synthons, like the O(carboxylic)–H···N(pyrimidine) hydrogen bond. mdpi.commdpi.com

The selection of the co-former is critical as it directs the outcome of the supramolecular synthesis. As demonstrated in various studies, combining HBTA with different N-containing molecules can yield a range of crystalline phases, including true co-crystals (where all components are neutral), zwitterionic co-crystals (containing dipolar ions), or salts (resulting from proton transfer). mdpi.comnih.govnih.gov This control over the solid-state form is a core tenet of crystal engineering. The process of intermolecular association, which combines strong, directional hydrogen bonds with a complementary network of weaker non-covalent forces, is ultimately responsible for the fabrication of specific crystal structures with unique packing arrangements. mdpi.com

Mechanistic and Kinetic Investigations of Benzylthioacetic Acid Reactions

Electron Transfer Reaction Mechanisms

The electron transfer (ET) reaction of Benzylthioacetic acid (BTAA) has been investigated, particularly its reaction with tris(1,10-phenanthroline)iron(III) perchlorate, which results in the formation of benzylsulfinylacetic acid. cdnsciencepub.com These studies provide valuable insights into the fundamental steps governing the oxidation of the sulfur atom in the BTAA molecule.

Kinetic Parameters and Rate Law Determinations

The rate of the electron transfer reaction between this compound and the iron(III) complex can be described by the following rate law:

Rate = k[BTAA][Fe(phen)₃³⁺]

This rate law indicates a first-order dependence on the concentration of both this compound and the iron(III) complex. cdnsciencepub.com The second-order rate constant, k, encapsulates the intrinsic reactivity of the system under specific conditions.

| Parameter | Value | Conditions |

| Reaction Order in BTAA | 1 | 50% aqueous methanol (B129727) |

| Reaction Order in [Fe(phen)₃]³⁺ | 1 | 50% aqueous methanol |

| Calculated Second-Order Rate Constant (k₁₂) | 0.439 M⁻¹ s⁻¹ | 50% aqueous methanol |

Studies on Oxidative Decarboxylation Pathways

While specific studies on the oxidative decarboxylation of this compound are not extensively documented, the oxidative decarboxylation of related arylacetic acids provides insight into potential pathways. chemrevlett.comias.ac.in This class of reactions typically involves the removal of a carboxyl group with concurrent oxidation, leading to the formation of aldehydes or ketones. chemrevlett.com For arylacetic acids, these reactions can be initiated by various oxidizing agents and catalytic systems. ias.ac.in The mechanism often involves the formation of a radical intermediate following an initial electron transfer or the generation of a more reactive species that readily undergoes decarboxylation. nih.gov For instance, the oxidation of arylacetic acids by peroxydisulfate (B1198043) can proceed through the formation of aromatic radical cations or the direct decarboxylation of the arylacetate ion. It is plausible that this compound could undergo similar transformations under appropriate oxidative conditions, potentially leading to the formation of benzyl (B1604629) methyl sulfide (B99878) and carbon dioxide, although this remains to be experimentally verified.

Catalytic Studies in Related Acid-Catalyzed Reactions

Direct catalytic studies focused on this compound are limited in the available literature. However, insights can be drawn from studies on related thioacid and thioether compounds under acidic conditions. The acid-catalyzed hydrolysis of thioacids, such as thioacetic acid and thiobenzoic acid, has been shown to proceed via an A-2 mechanism in moderately concentrated acid, involving a nucleophilic attack of water on the protonated thioacid. cdnsciencepub.com At higher acid concentrations, the mechanism can shift to a faster A-1 pathway. cdnsciencepub.com

Furthermore, acid catalysis is employed in the synthesis of thioethers from alcohols and thiols. nih.govnih.gov Both Brønsted and Lewis acids can catalyze this dehydration reaction, which is a green alternative to traditional methods involving alkyl halides. nih.gov For instance, amorphous solid acid catalysts have been shown to be effective in the S-alkylation of thiols with alcohols. nih.gov These related studies suggest that the carboxylic acid and thioether moieties of this compound could be susceptible to a range of acid-catalyzed transformations, such as hydrolysis or intermolecular reactions, although specific catalytic studies on this compound itself are needed for confirmation.

Computational and Spectroscopic Characterization in Academic Research

Quantum Chemical Calculations

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of Benzylthioacetic acid.

DFT calculations have been utilized to investigate the molecular geometry, electronic structure, and vibrational spectra of this compound. These computational studies often involve the B3LYP method combined with various basis sets (e.g., 6-31G, 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these studies. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For this compound, these calculations help in understanding the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO), which is crucial for predicting its interaction with other chemical species.

This compound possesses conformational flexibility due to the rotation around its single bonds. DFT studies have performed conformational searches to identify the most stable conformers of the molecule in its monomeric state. These analyses involve mapping the potential energy surface by systematically changing key torsion angles, such as those around the C-S and S-C bonds. For instance, in co-crystals, the torsion angles C1–C2–S1–C3 and C2–S1–C3–C4 have been observed at approximately -75.5° and -56.5°, respectively, indicating a specific spatial arrangement of the alkyl sulfanyl (B85325) chain.

Furthermore, like many carboxylic acids, this compound can form hydrogen-bonded dimers. Computational models have been used to study the structure and stability of these dimeric forms. These studies confirm that the formation of cyclic dimers, linked by strong O-H···O hydrogen bonds between the carboxyl groups of two molecules, is an energetically favorable arrangement.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of a molecule's functional groups.

The experimental FT-IR spectrum of this compound is dominated by the absorption bands characteristic of its functional groups. One of the most prominent and diagnostic peaks is the carbonyl (C=O) stretching vibration of the carboxylic acid group. mdpi.com

This strong absorption band is observed at approximately 1694 cm⁻¹ in the ATR-FTIR spectrum and at 1697 cm⁻¹ when measured using a KBr pellet. mdpi.comresearchgate.net The position of this band is sensitive to the local environment; for example, in co-crystals where the carboxylic acid group is involved in hydrogen bonding, this peak can shift to higher wavenumbers, such as 1712 cm⁻¹ or 1716 cm⁻¹. mdpi.com Theoretical calculations using DFT methods complement these experimental findings by predicting the vibrational frequencies and helping in the definitive assignment of the observed spectral bands. nih.gov

Table 1: Characteristic FT-IR Carbonyl Frequencies for this compound

| Measurement Method | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| ATR-FTIR | 1694 | mdpi.com |

While specific experimental Raman spectra for pure this compound are not widely documented in foundational literature, theoretical Raman spectra have been calculated using DFT methods. nih.gov These calculations predict the Raman scattering activities for the vibrational modes of the molecule. This theoretical spectrum serves as a valuable reference for identifying the compound and for interpreting the spectra of more complex systems containing the this compound moiety. The calculated data provides a basis for understanding the vibrations that would be active in a Raman experiment, complementing the information obtained from FT-IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although detailed peer-reviewed analyses of the complete ¹H and ¹³C NMR spectra for this compound are not extensively published, foundational spectroscopic characterization is a standard practice in chemical research.

Based on the known structure of this compound, the expected signals in its ¹H and ¹³C NMR spectra can be predicted.

¹H NMR: The spectrum would be expected to show distinct signals for the protons of the phenyl ring (typically in the 7.2-7.4 ppm region), a singlet for the benzylic methylene (B1212753) protons (-S-CH₂-Ph), and a singlet for the methylene protons adjacent to the carboxyl group (-CH₂-COOH). The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm).

¹³C NMR: The ¹³C NMR spectrum would feature a signal for the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm range). Signals for the aromatic carbons of the benzyl (B1604629) group would appear in the 127-140 ppm region, along with distinct signals for the two methylene carbons.

The precise chemical shifts and coupling constants would provide definitive confirmation of the molecular structure.

Electron Paramagnetic Resonance (EPR) Studies of Radiation-Induced Radicals

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the identification and characterization of paramagnetic species, such as free radicals, which can be formed when molecules are exposed to ionizing radiation. Research conducted on polycrystalline this compound has utilized this method to investigate the nature of radicals generated by gamma irradiation.

In a study where this compound was irradiated with gamma rays at liquid nitrogen temperature (77 K), subsequent EPR measurements were performed to identify the resulting radical species. osti.gov The analysis of the EPR spectrum revealed the formation of a specific type of radical. ichtj.waw.pl

The observed EPR spectrum for irradiated this compound is attributed to the α(alkylthio)alkyl radical, with the proposed structure Ph-CH₂-S-ĊH-COO⁻. ichtj.waw.pl This radical is believed to form through the deprotonation of an initial monomeric sulfur radical cation. ichtj.waw.pl The primary mechanism suggested is the abstraction of a hydrogen atom from the methylene group adjacent to the carboxyl group, a process potentially stabilized by a captodative effect. ichtj.waw.pl

The spectroscopic parameters for this radical, as determined from the EPR spectrum, are detailed in the table below. ichtj.waw.pl

| Radical Species | g-value | Hyperfine Splitting (aH) | Spectral Characteristic |

| α(alkylthio)alkyl radical (Ph-CH₂-S-ĊH-COO⁻) | 2.003 | 14.5 G | Doublet |

This investigation provides specific insight into the structural changes that this compound undergoes upon exposure to gamma radiation, identifying the precise location of the unpaired electron within the resulting radical species. osti.govichtj.waw.pl

Applications in Advanced Chemical Synthesis and Materials Science Research

Versatile Building Block in Organic Synthesis

The chemical structure of Benzylthioacetic acid features a carboxylic group, two methylene (B1212753) (CH₂) entities, an organic sulfide (B99878) (–S–) species, and an aryl unit, making it an excellent and versatile functional component in synthesis. nih.govsemanticscholar.org This combination of functional groups allows it to participate in a wide array of chemical reactions, establishing it as a multifaceted building block for constructing more complex molecular frameworks.

The carboxylic acid group is the most reactive site on the this compound molecule, readily undergoing transformations to form a variety of advanced intermediates. Standard organic chemistry reactions can convert the carboxylic acid into esters, amides, or acid chlorides. These intermediates are crucial stepping stones in multi-step syntheses, enabling the attachment of this compound to other molecules and the construction of larger, more complex chemical structures. The presence of the thioether and benzyl (B1604629) groups provides additional sites for modification, further expanding its utility as a precursor.

This compound is a valuable scaffold for the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Pharmaceuticals and CRTh2 Receptor Antagonists : The development of antagonists for the Chemoattractant Receptor-Homologous molecule expressed on T Helper 2 cells (CRTh2) is a significant target in the treatment of allergic diseases like asthma. Many potent CRTh2 antagonists are characterized by the presence of a carboxylic acid moiety, which is crucial for binding to the receptor. The structure of this compound, containing this essential carboxylic acid group, makes it a plausible and valuable starting point for the design and synthesis of new CRTh2 antagonists.

Agrochemicals and Auxin Receptor Agonists : In the field of agriculture, compounds that can modulate plant growth are of high importance. Auxins are a class of plant hormones that regulate many aspects of plant development. The chemical structure of this compound, featuring a carboxylic acid separated from an aromatic ring by a flexible linker, is analogous to the core structure of many natural and synthetic auxins. This similarity suggests its potential as a precursor for the synthesis of novel auxin receptor agonists, which could be developed into new plant growth regulators.

Contributions to Materials Science

In materials science, this compound is particularly noted for its role in crystal engineering and the development of supramolecular materials. preprints.org Its ability to form predictable and stable non-covalent bonds is key to its utility in this field. mdpi.com

Supramolecular chemistry involves the assembly of molecules held together by non-covalent interactions to form larger, ordered structures. nih.gov this compound is an ideal component for creating these architectures due to its capacity to act as both a hydrogen bond donor (from the carboxylic acid's hydroxyl group) and acceptor (from the carbonyl and thioether groups). semanticscholar.orgmdpi.com

By combining this compound with various nitrogen-containing organic compounds (co-formers), researchers can fabricate new multicomponent crystalline materials. nih.govpreprints.org These materials can take the form of co-crystals, salts, or zwitterionic co-crystals, depending on the nature of the co-former and the interactions involved. nih.govnih.gov This process of "supramolecular self-assembly" allows for the rational design of materials with specific, tailored physicochemical properties, such as solubility, stability, and melting point. preprints.orgmdpi.com

Co-crystals are crystalline structures composed of two or more different molecules held together in a fixed stoichiometric ratio by non-covalent forces. researchgate.net this compound has been successfully used to form co-crystals with a variety of molecules, including amino acids like proline and other organic bases such as isonicotinamide (B137802), tryptamine (B22526), and various aminopyrimidines. nih.govpreprints.org

The study of these co-crystals via single-crystal X-ray diffraction provides deep insights into the nature and geometry of non-covalent interactions. researchgate.net These interactions are fundamental to molecular recognition and self-assembly processes in chemistry and biology. Research on this compound co-crystals has allowed for detailed characterization of a network of interactions, including:

Strong Hydrogen Bonds : Classical O-H···O, N-H···O, and O-H···N bonds that form the primary linkages between the molecules. mdpi.comnih.gov

Weaker Intermolecular Contacts : A variety of weaker forces that provide further stability to the crystal lattice, such as C-H···O, C-H···S, C-H···π, and π-π stacking interactions. nih.govnih.gov

The systematic study of these interactions helps to establish principles for "crystal engineering," where the structure and properties of solid materials can be predictably designed. semanticscholar.orgmdpi.com

| Co-former Compound | Resulting Crystalline Form | Primary Non-Covalent Interactions | Reference |

|---|---|---|---|

| L-Proline / D-Proline | Zwitterionic Co-crystal | Ocarboxylic···Ocarboxylate, Npyrrolidinium···Ocarboxylate | nih.govnih.gov |

| Isonicotinamide | True Co-crystal | Ocarboxylic···Npyridine (B92270), Namine···Ocarboxylic, π···π | nih.govnih.gov |

| Tryptamine | True Salt | Nindole (B1671886)···Ocarboxylate, Naminium···Ocarboxylate | nih.govnih.gov |

| 2-Aminopyrimidine (B69317) | True Co-crystal | N–H···O | preprints.orgresearchgate.net |

| 2,4,6-Triaminopyrimidine | Salt Methanol (B129727) Solvate | N+–H···O− | preprints.orgmdpi.com |

Role in Chemical Processing Research

Based on available scientific literature, this compound is not prominently featured as a compound of interest in chemical processing or chemical engineering research. Its applications are primarily concentrated in the areas of specialized organic synthesis and materials science, particularly for crystal engineering and supramolecular chemistry.

Future Research Directions

Exploration of Novel Supramolecular Architectures and Frameworks

The ability of benzylthioacetic acid (HBTA) to form well-defined supramolecular structures through non-covalent interactions is a cornerstone of its potential. researchgate.netresearchgate.netnih.gov Future research should focus on expanding the library of these architectures.

Systematic studies involving the co-crystallization of HBTA with a wider range of functional organic molecules are warranted. nih.gov This includes exploring interactions with different classes of co-formers beyond the currently studied proline compounds, isonicotinamide (B137802), and tryptamine (B22526) to generate novel co-crystals, salts, and zwitterionic structures. nih.govmdpi.com The goal is to understand the interplay of various functional groups in directing the self-assembly process and to construct frameworks with tailored properties.

The formation of metal-organic frameworks (MOFs) and coordination polymers using HBTA as an organic linker is another promising avenue. researchgate.net To date, only a few examples with transition metals like Co(II), Cu(II), Cd(II), and Zn(II) have been reported. researchgate.net Future work should explore a broader range of metal ions, including lanthanides and other transition metals, to create novel MOFs with unique topologies and potential applications in catalysis, gas storage, and sensing.

| Co-former/Metal Ion | Resulting Supramolecular Structure | Reference |

| L-proline, D-proline, DL-proline | Zwitterionic Co-crystals | nih.govmdpi.com |

| Isonicotinamide | True Co-crystal | nih.govmdpi.com |

| Tryptamine | True Salt | nih.govmdpi.com |

| Aminopyrimidines | Co-crystals and Salt Solvates | mdpi.compreprints.org |

| Co(II), Cu(II), Cd(II), Zn(II) | Metal-Organic Coordination Polymers | researchgate.net |

This table summarizes known supramolecular structures formed with this compound.

Advanced Mechanistic and Kinetic Investigations in Complex Systems

While the static solid-state structures of several HBTA-based supramolecular systems have been characterized, a deeper understanding of their formation dynamics is crucial. Future research should employ advanced techniques to investigate the mechanistic and kinetic aspects of self-assembly in solution.

This includes studying the nucleation and growth of crystals in real-time using techniques such as in-situ atomic force microscopy (AFM) and dynamic light scattering (DLS). Understanding these fundamental processes will enable better control over crystal polymorphism, size, and morphology. Furthermore, kinetic studies on the formation and dissociation of hydrogen-bonded synthons in solution will provide valuable insights into the stability and dynamic nature of these supramolecular assemblies. mdpi.commdpi.com

Investigating the influence of various external stimuli, such as temperature, pH, and solvent polarity, on the assembly and disassembly of these frameworks will be critical for the development of responsive materials.

Development of Green and Sustainable Synthetic Methodologies

Future research must prioritize the development of environmentally benign synthetic routes for this compound and its derivatives. This aligns with the growing demand for sustainable chemical processes. ijprt.orgrsc.orgmdpi.com

Key areas of focus should include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-derived solvents. curtin.edu.aumdpi.com

Catalytic Approaches: Developing efficient catalytic systems to minimize waste and improve atom economy. This could involve exploring biocatalysis or heterogeneous catalysis. researchgate.net

Energy Efficiency: Investigating the use of alternative energy sources like microwave or ultrasound irradiation to reduce reaction times and energy consumption. ijprt.orgmdpi.com

Renewable Feedstocks: Exploring pathways to synthesize this compound from renewable starting materials, moving away from petrochemical-based syntheses. rsc.org

Application of Computational Tools for Predictive Material Design and Reaction Pathway Analysis

Computational chemistry offers powerful tools to accelerate the discovery and design of new materials based on this compound. Density Functional Theory (DFT) has already been successfully applied to study the conformational landscape, molecular structure, and vibrational properties of the HBTA monomer and dimer. researchgate.netresearchgate.netmdpi.commindat.org

Future computational efforts should focus on:

Predictive Crystal Structure Prediction: Employing advanced algorithms to predict the crystal structures of new co-crystals and coordination polymers, guiding experimental efforts.

Modeling Supramolecular Interactions: Performing high-level quantum mechanical calculations to accurately model the non-covalent interactions that govern the self-assembly process. This will provide a deeper understanding of the forces driving the formation of specific supramolecular synthons. mdpi.com

Reaction Pathway Analysis: Using computational methods to elucidate reaction mechanisms and predict the most favorable pathways for the synthesis of HBTA derivatives.

In Silico Screening: Developing computational screening protocols to identify promising co-formers and metal ions for the creation of functional materials with desired electronic, optical, or porous properties.

| Computational Method | Application in this compound Research | Reference |

| Density Functional Theory (DFT) | Conformational search, molecular structure analysis, vibrational spectroscopy, electronic properties | researchgate.netresearchgate.netmdpi.commindat.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of intermolecular interactions | researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Study of charge delocalization and intramolecular interactions | researchgate.net |

This table highlights computational methods that have been and can be applied to the study of this compound.

Expanding the Scope of Derivatization for Functional Material and Chemical Probe Development

The derivatization of the carboxylic acid functionality of this compound opens up a vast chemical space for the development of novel functional materials and chemical probes. colostate.edulibretexts.orgobrnutafaza.hr

Future research should explore the synthesis of a wide range of derivatives, including esters, amides, and thioesters. obrnutafaza.hr These modifications can be used to tune the physicochemical properties of the molecule, such as its solubility, thermal stability, and electronic characteristics. For instance, the incorporation of chromophoric or fluorophoric moieties could lead to the development of novel optical materials or fluorescent sensors. researchgate.net

Furthermore, the synthesis of this compound derivatives with specific recognition motifs could yield chemical probes for studying biological systems. nih.govcaymanchem.com For example, conjugating HBTA to biotin (B1667282) or other affinity tags could facilitate the identification of novel protein binding partners. nih.gov The development of photo-labile derivatives could also enable the controlled release of bioactive molecules. researchgate.net The synthesis of 2-(benzylthio)-5-aryloxadiazole derivatives has already shown promise as potential anti-tumor agents, highlighting the potential of this scaffold in medicinal chemistry. nih.gov

Q & A

Q. What are the established synthetic routes for preparing benzylthioacetic acid, and how can reproducibility be ensured?

this compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting benzylthiol derivatives with haloacetic acids under alkaline conditions. For example, brominated intermediates like 6-methoxy-3-nitrobenzyl bromide can be synthesized using phosphorus tribromide, yielding 55% with characterization via ¹H NMR (δ 3.97 ppm for OCH₃) and HRMS . To ensure reproducibility, document reaction parameters (temperature, solvent, stoichiometry) meticulously and cross-validate spectral data against reference databases like NIST .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

- ¹H NMR : Identifies functional groups (e.g., aromatic protons at δ 6.93–8.26 ppm, methylene groups at δ 4.73 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 245.9674) .

- Melting Point Analysis : Verifies purity (e.g., 76–78°C for intermediates) . Always compare data with authenticated standards and report deviations exceeding ±2σ .

Q. How can researchers optimize reaction yields for this compound derivatives?

Low yields (e.g., 55% in bromination reactions) may arise from incomplete substitution or side reactions. Strategies include:

- Using excess nucleophiles (e.g., benzylthiol) to drive equilibrium.

- Employing anhydrous solvents to minimize hydrolysis.

- Monitoring reaction progress via TLC or in-situ spectroscopy .

Advanced Research Questions

Q. How do reaction conditions influence the derivatization of this compound into sulfonyl or styryl analogs?

Oxidation with 30% H₂O₂ in glacial acetic acid converts this compound to benzylsulfonylacetic acid, while Knovenagel condensation with aromatic aldehydes (e.g., in benzylamine/acetic acid) yields (E)-styryl sulfones. Reaction efficiency depends on:

Q. What methodologies resolve contradictions in spectral data or purity assessments?

Discrepancies in NMR or HRMS data may arise from isomerism or impurities. Solutions include:

Q. How can computational modeling enhance the design of this compound-based inhibitors?

Molecular docking (e.g., AutoDock Vina) and DFT calculations predict binding affinities to target enzymes (e.g., kinases). Validate models with:

Q. What statistical approaches are recommended for analyzing biological activity data of this compound derivatives?

Use ANOVA or Student’s t-test to compare dose-response curves. For non-linear relationships (e.g., enzyme inhibition), apply Hill equation fitting. Report confidence intervals (95%) and p-values to assess significance .

Methodological Best Practices

Q. How should researchers document synthetic procedures to meet publication standards?

Follow guidelines from authoritative journals (e.g., Analytical and Bioanalytical Chemistry):

- Detailed experimental sections : Include reagent grades, equipment models, and purification steps.

- Supplementary data : Provide crystallographic files, raw spectra, or computational inputs as supporting information .

Q. What are the pitfalls to avoid when interpreting IR or NMR spectra of this compound?

- Solvent artifacts : DMSO-d₆ peaks may obscure aromatic regions.

- Dynamic effects : Rotamers in thioether groups can split signals; use variable-temperature NMR .

Data Validation and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.